molecular formula C22H26FN3O2 B2857503 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone CAS No. 1705692-14-3

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone

Cat. No. B2857503
CAS RN: 1705692-14-3
M. Wt: 383.467
InChI Key: CIPHZOKJEIZYJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Scientific Research Applications

Met Kinase Inhibition

The compound and its derivatives have been explored for their potential as Met kinase inhibitors. These inhibitors play a significant role in cancer treatment, as Met kinase is involved in cancer cell growth and metastasis. A specific derivative, mentioned in the research by Schroeder et al. (2009), demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to its advancement into clinical trials.

Hydrogen-Bond Basicity Studies

The compound's derivatives have been used to study hydrogen-bond basicity. The research by Berthelot et al. (1998) and Graton et al. (2001) involved the study of hydrogen-bonded complexes using derivatives of the compound, providing insights into molecular interactions crucial for drug design.

Docking and QSAR Studies

The compound's analogs have been involved in docking and quantitative structure-activity relationship (QSAR) studies. Caballero et al. (2011) Caballero et al. (2011) researched the inhibitory activities of derivatives on c-Met kinase, offering valuable data for the development of new cancer therapies.

Mushroom Tyrosinase Inhibition

In the field of enzyme inhibition, bipiperidinyl derivatives related to this compound have been shown to effectively inhibit mushroom tyrosinase, an enzyme linked to pigmentation disorders. Karbassi et al. (2004) demonstrated these derivatives as potent uncompetitive inhibitors, which can be relevant in cosmetic and therapeutic applications.

Antibacterial and Antifungal Properties

Organotin(IV) complexes derived from related compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. This was explored by Singh et al. (2016), who found that these complexes have better activities compared to standard drugs.

Spectroscopic Characterization

The compound and its derivatives have been subjected to extensive spectroscopic characterization, aiding in understanding their molecular structures and properties. This is crucial for the synthesis of new molecules with desired characteristics, as evidenced in the work of Karam et al. (1999).

Crystallographic and Conformational Analyses

The crystal structures of derivatives have been analyzed, providing insights into their conformational behavior, as seen in the research by Huang et al. (2021). These analyses are essential for rational drug design and understanding molecular interactions.

Synthesis Optimization

Efforts have been made to optimize the synthesis of related compounds, as illustrated in the work by Pippel et al. (2011). This research focuses on scalable syntheses, which is crucial for the large-scale production of pharmaceuticals.

properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-20-5-1-2-6-21(20)28-19-9-14-25(15-10-19)18-7-12-26(13-8-18)22(27)17-4-3-11-24-16-17/h1-6,11,16,18-19H,7-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPHZOKJEIZYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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